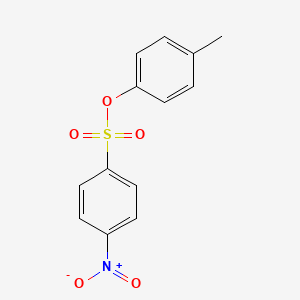
p-Tolyl 4-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Tolyl 4-nitrobenzenesulfonate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is an aromatic sulfonate, characterized by the presence of a p-tolyl group and a 4-nitrobenzenesulfonate group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and other chemical processes.
Mechanism of Action
Target of Action
It’s structurally related compound, p-toluenesulfonic acid, has been reported to interact with lysozyme c and pro-cathepsin h . These proteins play crucial roles in immune response and protein degradation, respectively.
Mode of Action
Sulfonate esters, like p-tolyl 4-nitrobenzenesulfonate, are known to participate in various chemical reactions, including substitution reactions . In these reactions, the sulfonate group acts as a leaving group, facilitating the formation of new bonds.
Biochemical Pathways
Sulfonate esters are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that this compound could potentially influence pathways involving carbon–carbon bond formation.
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and overall therapeutic potential .
Result of Action
It’s structurally related compound, methyl p-toluenesulfonate, is known to participate in selective substitution reactions, which could potentially alter the molecular structure of target compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and presence of other chemicals can affect the reactivity and stability of this compound . .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of p-Tolyl 4-nitrobenzenesulfonate is not fully understood. It is likely that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are not well-documented. It is known that this compound is used in scientific research, indicating that it may have certain stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound with different dosages in animal models are not well-documented. It is plausible that it may have certain threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It is plausible that it interacts with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is plausible that it interacts with certain transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It is plausible that it may have certain targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Tolyl 4-nitrobenzenesulfonate typically involves the reaction of p-toluenesulfonyl chloride with 4-nitrophenol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods allow for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
p-Tolyl 4-nitrobenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by a nucleophile.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The tolyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as p-tolyl 4-aminobenzenesulfonate when using an amine.
p-Tolyl 4-aminobenzenesulfonate is formed. p-Tolyl 4-carboxybenzenesulfonate is produced.Scientific Research Applications
p-Tolyl 4-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic Acid: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Phenyl 4-nitrobenzenesulfonate: Similar but with a phenyl group instead of a p-tolyl group, leading to different reactivity and applications.
p-Tolyl 4-aminobenzenesulfonate: A reduction product of p-Tolyl 4-nitrobenzenesulfonate, used in different contexts due to the presence of an amino group.
Uniqueness
This compound is unique due to the presence of both a p-tolyl group and a nitro group, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
(4-methylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S/c1-10-2-6-12(7-3-10)19-20(17,18)13-8-4-11(5-9-13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISROHQMFALHBEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2947376.png)
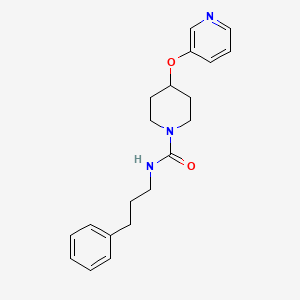
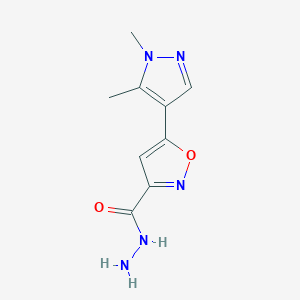
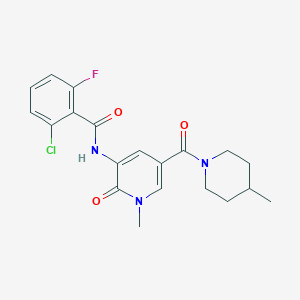
![8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947380.png)
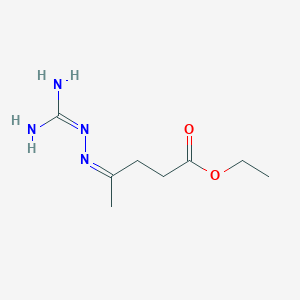
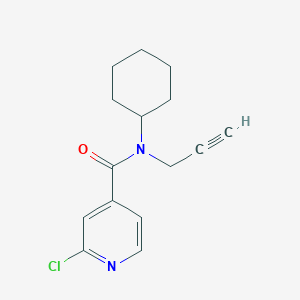
![1-(4-methoxyphenyl)-6-((pyridin-2-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2947384.png)
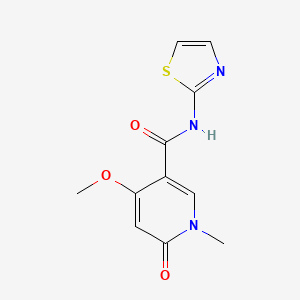
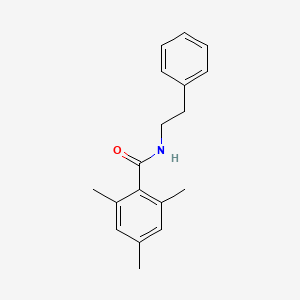
![1-[(5-bromo-2-chloropyridin-3-yl)sulfonyl]-octahydro-1H-indole-2-carboxamide](/img/structure/B2947390.png)
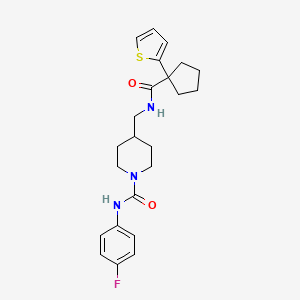
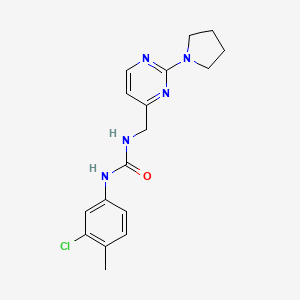
![4-[(Methylamino)methyl]phenol](/img/structure/B2947396.png)
